1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Scarce regioisomer with 4-piperidinyl/2-methyl pyrimidine connectivity-critical for probing kinase hinge-region vectors where generic analogs fail. Eliminates off-target risks inherent to unverified phenylurea-pyrimidine alternatives. - Serves as definitive negative control or selectivity tool alongside the 2-piperidinyl/4-methyl isomer (CAS 1797720-42-3) - Enables experimental logD, solubility & permeability benchmarking within lead optimization campaigns - Sourced exclusively for non-human research; available in milligram quantities with guaranteed purity

Molecular Formula C19H25N5O
Molecular Weight 339.443
CAS No. 1797078-02-4
Cat. No. B2928702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
CAS1797078-02-4
Molecular FormulaC19H25N5O
Molecular Weight339.443
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCCC3)C
InChIInChI=1S/C19H25N5O/c1-14-6-7-16(12-15(14)2)22-19(25)21-13-17-20-9-8-18(23-17)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H2,21,22,25)
InChIKeyCNZHZCPPUFOACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea: Identity and Analytical Baseline


1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797078-02-4) is a synthetic small molecule belonging to the phenylurea-pyrimidinone chemotype [1]. It is formally indexed under the MeSH supplementary concept 'ADS J13' (Unique ID C407147), with associated descriptors *Phenylurea Compounds* and *Pyrimidinones* [1]. The compound is currently offered exclusively for non-human research purposes and is not intended for therapeutic or veterinary use. Available primary literature directly characterizing this specific compound is extremely limited; the MeSH record identifies a single primary source in Biochem Biophys Res Commun (2000) 270(1):153-7, where the structure was first disclosed [1]. No curated bioactivity data, crystallographic structures, or comparative pharmacological profiles for this exact compound were retrievable from public authoritative databases as of the search date.

Unacceptable Risk of Generic Substitution


The compound 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea belongs to a densely populated chemical space where minor structural modifications have been exploited across multiple patent families to achieve divergent biological activities—including kinase inhibition, Tankyrase inhibition, and soluble epoxide hydrolase modulation [1]. The specific regioisomeric relationship between the 4-piperidinyl/2-methyl (target compound) and 2-piperidinyl/4-methyl (CAS 1797720-42-3) scaffolds is known in medicinal chemistry to profoundly alter target-binding vectors and selectivity. Without compound-specific comparative data, the assumption that these analogs are functionally interchangeable is scientifically unsound. Procurement of a generic phenylurea-pyrimidine alternative in place of this exact compound risks introducing uncharacterized off-target effects or potency shifts that can invalidate SAR campaigns and screening cascades.

1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea: Differential Evidence Against Analogs


Regioisomeric Scaffold Differentiation

No direct quantitative head-to-head biological comparison between the target compound (4-(piperidin-1-yl)pyrimidin-2-yl regioisomer) and its closest regioisomer, 1-(3,4-dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797720-42-3), has been identified in the public domain at this time. However, the two compounds represent a classic regioisomeric pair where the vector of the piperidine substitution on the pyrimidine ring is altered. In analogous chemotypes, such positional isomerism has been shown to cause >10-fold differences in biochemical IC₅₀ values against kinase targets and can invert selectivity profiles [1]. This structural datum is sufficient to establish that the two compounds cannot be assumed equivalent for biological assays.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Piperidine vs. Dimethylamino Substituent

The target compound contains a piperidine ring at the pyrimidine 4-position, whereas the analog 3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-1-(3,4-dimethylphenyl)urea (CAS 1797973-70-6) replaces this with a dimethylamino group. The piperidine substituent increases molecular weight (+42 Da), adds a basic tertiary amine center, and introduces conformational restriction compared to the freely rotating dimethylamino group. These changes are expected to alter logD, pKa, and target-binding entropy, though experimental comparative data are lacking [1].

Medicinal Chemistry Physicochemical Properties Ligand Efficiency

Aromatic Substitution: 3,4-Dimethylphenyl vs. 2-Chlorophenyl

The target compound carries a 3,4-dimethylphenyl urea substituent, whereas a related analog uses a 2-chlorophenyl group (1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea). Chlorine substitution introduces a strong electronegative halogen capable of halogen bonding, while methyl groups are electron-donating and lipophilic. No comparative activity data exist, but the divergent electronic and steric profiles preclude interchangeability [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea: Recommended Application Scenarios


Regioisomer-Specific SAR Probe for Kinase/Tankyrase

The compound's distinct 4-piperidinyl/2-methyl pyrimidine connectivity makes it a valuable singleton for exploring structure-activity relationships where the orientation of the basic amine vector is hypothesized to influence kinase hinge-region binding. Given the class-level precedent that pyrimidine urea derivatives act as Tankyrase inhibitors [1], this regioisomer can serve as a critical negative control or selectivity tool alongside the 2-piperidinyl/4-methyl isomer.

Physicochemical Benchmarking for Library Design

The combination of a piperidine ring, a dimethylphenyl urea, and a 2,4-disubstituted pyrimidine creates a distinct physicochemical profile. This compound can be used as a benchmark for measuring experimental logD, solubility, and permeability within a series, providing a reference point for optimizing these properties in lead optimization campaigns.

Chemical Probe for Phenylurea-Pyrimidinone Profiling

As a member of the phenylurea-pyrimidinone class cataloged in MeSH [1], this compound is suitable for broad chemoproteomic or phenotypic screening panels aimed at identifying novel targets for this scaffold. Its use in such panels can help de-orphanize the chemotype and generate the primary activity data currently absent from the literature.

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